ETHYL 2-(3,4-DICHLOROBENZAMIDO)-4-METHYL-5-(PHENYLCARBAMOYL)THIOPHENE-3-CARBOXYLATE

Description

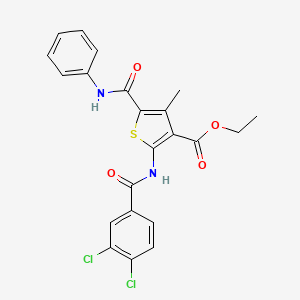

ETHYL 2-(3,4-DICHLOROBENZAMIDO)-4-METHYL-5-(PHENYLCARBAMOYL)THIOPHENE-3-CARBOXYLATE is a thiophene-based derivative featuring a substituted aromatic core with multiple functional groups. Its structure includes:

- A thiophene ring substituted at positions 2, 3, 4, and 4.

- A 3,4-dichlorobenzamido group at position 2, introducing electron-withdrawing chlorine atoms.

- An ethyl carboxylate ester at position 3, influencing solubility and reactivity.

Its synthesis likely involves multi-step reactions, including amide coupling and esterification, as seen in analogous thiophene derivatives .

Properties

IUPAC Name |

ethyl 2-[(3,4-dichlorobenzoyl)amino]-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18Cl2N2O4S/c1-3-30-22(29)17-12(2)18(20(28)25-14-7-5-4-6-8-14)31-21(17)26-19(27)13-9-10-15(23)16(24)11-13/h4-11H,3H2,1-2H3,(H,25,28)(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQCCZIQAMQICRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2)NC(=O)C3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18Cl2N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70366781 | |

| Record name | ST50709165 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

477.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6047-26-3 | |

| Record name | ST50709165 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Ethyl 2-(3,4-dichlorobenzamido)-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, characterization, and biological evaluations of this compound, focusing on its pharmacological properties and mechanisms of action.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from thiophene derivatives. The compound can be synthesized using methods that include the Gewald reaction, which is a well-established protocol for creating thiophene derivatives. The characterization of the compound is usually performed using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm its structure and purity.

Example Synthesis Pathway

- Starting Materials : Thiophene-3-carboxylic acid derivatives.

- Reagents : 3,4-dichlorobenzoyl chloride, methylamine, and ethyl chloroformate.

- Procedure :

- React thiophene-3-carboxylic acid with 3,4-dichlorobenzoyl chloride to form an amide.

- Treat the resulting compound with methylamine to introduce the methyl group at the desired position.

- Finally, esterify with ethyl chloroformate to yield the target compound.

Anticancer Activity

Research indicates that thiophene derivatives exhibit notable anticancer properties. For instance, compounds similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines. In vitro studies have demonstrated that such compounds can induce apoptosis in human leukemia cells by disrupting mitochondrial function and activating caspase pathways .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes involved in cancer metabolism. For example, it may inhibit inosine monophosphate dehydrogenase (IMPDH), an enzyme critical for nucleotide synthesis in rapidly dividing cells. This inhibition leads to an accumulation of IMP and a decrease in GTP levels, thereby affecting cell growth and proliferation .

Acetylcholinesterase Inhibition

Some thiophene derivatives have also been tested for their acetylcholinesterase (AChE) inhibitory activity. Compounds structurally related to this compound showed varying degrees of inhibition against AChE compared to standard drugs like donepezil . This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.

Study on Anticancer Activity

In a study published in Bioorganic & Medicinal Chemistry Letters, researchers synthesized a series of thiophene derivatives and evaluated their cytotoxic effects on K562 human myelogenous leukemia cells. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values in the low micromolar range .

AChE Inhibition Study

Another research article focused on the synthesis of thiophene derivatives as AChE inhibitors. The study demonstrated that specific substitutions on the thiophene ring enhanced inhibitory activity against AChE compared to donepezil. Compounds showed up to 60% inhibition at certain concentrations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of ethyl thiophene-3-carboxylates with varied substituents. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Key Observations

Furanylcarbonyl substituents (CAS 373368-99-1) may promote π-π stacking but reduce metabolic stability due to the furan’s susceptibility to oxidation .

Position 5 Modifications :

- The phenylcarbamoyl group is conserved in the target compound and CAS 425630-85-9, suggesting a role in intermolecular interactions (e.g., hydrogen bonding). In contrast, CAS 373368-99-1 replaces this with a simple phenyl group, possibly reducing polar interactions .

Core Modifications: Ethyl 2-[(chloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate features a non-aromatic fused ring, which may reduce planarity and alter electronic properties compared to fully aromatic thiophene cores .

Q & A

Q. What are the established synthetic routes for this thiophene derivative, and how do reaction conditions influence yield?

The compound is synthesized via multi-step reactions, typically involving:

- Thiophene ring formation : Cyclization using sulfur and diene precursors (e.g., Gewald reaction) under controlled temperatures (60–80°C) and inert atmospheres .

- Functionalization : Electrophilic aromatic substitution (EAS) to introduce dichlorobenzamido and phenylcarbamoyl groups. Solvent choice (e.g., DMF or THF) and stoichiometric ratios (1:1.2 for acyl chloride:thiophene intermediate) are critical .

- Esterification : Ethyl ester formation via acid-catalyzed reactions (e.g., H₂SO₄ in ethanol) . Yields range from 40–70%, with purity verified by TLC and HPLC.

Q. What analytical techniques are essential for structural validation?

- Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths and angles; SHELX software (e.g., SHELXL-2018) refines crystallographic data .

- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm for dichlorophenyl groups) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺: ~507.2 Da) .

Q. What safety precautions are required during handling?

- Personal protective equipment (PPE) : EN 374-certified gloves, NIOSH-approved respirators for aerosol prevention, and chemical-resistant lab coats .

- Ventilation : Use fume hoods to mitigate inhalation risks from potential decomposition products (e.g., sulfur oxides) .

- Storage : Keep in sealed containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can computational modeling optimize SAR studies for biological activity?

- Molecular docking : Use AutoDock Vina to predict binding affinities to targets like cyclooxygenase-2 (COX-2) or kinases. Focus on the dichlorobenzamido group’s hydrophobic interactions .

- QSAR analysis : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values from enzyme inhibition assays .

Q. What strategies resolve contradictions in toxicological data gaps?

- Read-across approaches : Use data from structurally similar compounds (e.g., ethyl 4-methyl-5-(phenylcarbamoyl)thiophene derivatives) to infer acute toxicity .

- In vitro assays : Perform Ames tests for mutagenicity and MTT assays for cytotoxicity (NIH/3T3 cell lines) to supplement missing data .

Q. How can reaction conditions be tailored to improve regioselectivity in EAS?

- Directed ortho-metallation : Use LDA (lithium diisopropylamide) to deprotonate thiophene intermediates, directing substitution to the 5-position .

- Microwave-assisted synthesis : Reduce reaction times (e.g., 30 minutes vs. 6 hours) and enhance yields by 15–20% .

Q. What methodologies characterize its photophysical properties for materials science applications?

- UV-Vis spectroscopy : Measure λₐᵦₛ in DCM (e.g., ~320 nm for π→π* transitions) .

- Fluorescence quenching : Assess electron-deficient aromatic groups’ impact on emission intensity .

Methodological Guidance for Data Interpretation

- Crystallographic refinement : Use SHELXL’s L.S. and SHELXD commands for high-resolution data (R₁ < 0.05). Address twinning with TWIN and BASF instructions .

- Biological assay design : For IC₅₀ determination, use dose-response curves (0.1–100 µM) with triplicate measurements and positive controls (e.g., aspirin for COX-2) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.